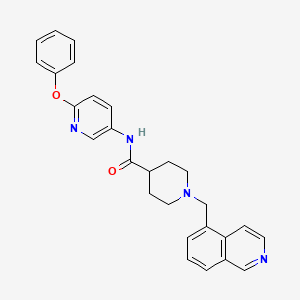

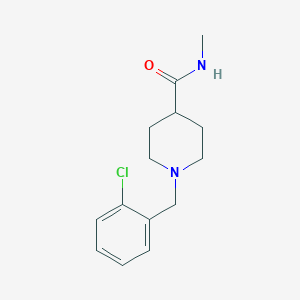

![molecular formula C18H17N3O2 B5125563 ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)

ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate

Overview

Description

Ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used for various scientific research applications. It is a cationic dye that has been used as a staining agent for biological tissues. However, its applications extend beyond staining and have been used in various research fields due to its unique properties.

Mechanism of Action

Methylene blue acts as a redox agent and an electron carrier. It is able to accept and donate electrons, which makes it useful in various biological processes. In neuroscience, it has been shown to enhance the activity of neurons by increasing the production of ATP, a molecule that provides energy for cellular processes. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical and Physiological Effects:

Methylene blue has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ATP, which provides energy for cellular processes. It has also been shown to increase oxygen delivery to tissues, which can be useful in treating hypoxia. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

Methylene blue has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and has a long shelf life. However, it has some limitations. It is a cationic dye, which means that it can interact with negatively charged molecules in cells and tissues. This can lead to non-specific staining and interfere with the interpretation of results. In addition, it can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of methylene blue in scientific research. In neuroscience, it could be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it could be used to develop new chemotherapy drugs that are more effective and have fewer side effects. In infectious diseases, it could be used to develop new antiviral and antibacterial agents that are more effective and have fewer side effects. Overall, methylene blue has the potential to be a valuable tool in various scientific research fields.

Synthesis Methods

Methylene blue is synthesized through the reduction of N,N-dimethyl-4-nitroaniline using sodium dithionite or zinc dust. The resulting compound is then treated with ethyl chloroformate, which produces ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate.

Scientific Research Applications

Methylene blue has been used in various scientific research applications, including in the fields of neuroscience, cancer research, and infectious diseases. In neuroscience, it has been used as a tracer to map neural circuits and as a tool to study the mechanisms of memory and learning. In cancer research, methylene blue has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In infectious diseases, it has been used as an antiviral and antibacterial agent.

properties

IUPAC Name |

ethyl 4-[(4-methylphthalazin-1-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-17-16-7-5-4-6-15(16)12(2)20-21-17/h4-11H,3H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQVNCVKUHJUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331561 | |

| Record name | ethyl 4-[(4-methylphthalazin-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-[(4-methylphthalazin-1-yl)amino]benzoate | |

CAS RN |

333776-08-2 | |

| Record name | ethyl 4-[(4-methylphthalazin-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

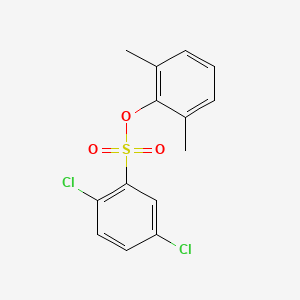

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)

![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)

![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)

![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)